molecular formula C12H13NO3 B241476 3-morpholinoisobenzofuran-1(3H)-one

3-morpholinoisobenzofuran-1(3H)-one

Cat. No.: B241476
M. Wt: 219.24 g/mol
InChI Key: JYGXJJQPHGRKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Morpholinoisobenzofuran-1(3H)-one is a synthetically valuable heterocyclic compound that incorporates a morpholine moiety fused to an isobenzofuranone core. This structure places it within a class of compounds recognized for their significant potential in pharmaceutical research and development, particularly as a key intermediate in the synthesis of more complex active molecules . The morpholine ring is a common pharmacophore known to enhance solubility and influence the pharmacokinetic properties of drug candidates, while the isobenzofuranone scaffold provides a rigid platform for further chemical functionalization . This compound is primarily intended for use as a sophisticated building block in organic synthesis and medicinal chemistry. Researchers can leverage its structure in the exploration of new chemical entities, potentially for applications in central nervous system (CNS) drug discovery or the development of enzyme inhibitors, given the established biological relevance of similar morpholine-containing and lactam-based structures . Its mechanism of action is not inherent but is derived from the final compounds it helps to create; it can be modified to interact with specific biological targets, such as enzymes or receptors, by rational molecular design. Please note that this product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling and utilize appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-morpholin-4-yl-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H13NO3/c14-12-10-4-2-1-3-9(10)11(16-12)13-5-7-15-8-6-13/h1-4,11H,5-8H2

InChI Key

JYGXJJQPHGRKRZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2C3=CC=CC=C3C(=O)O2

Canonical SMILES

C1COCCN1C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Synthetic Methodologies for 3 Morpholinoisobenzofuran 1 3h One and Its Analogues

Established Synthetic Pathways to the Isobenzofuran-1(3H)-one Core

The construction of the fundamental phthalide (B148349) skeleton can be achieved through several reliable synthetic strategies. These methods primarily focus on the formation of the five-membered lactone ring fused to a benzene (B151609) ring.

Phthalaldehydic Acid-Mediated Condensation Reactions

A prominent and straightforward method for synthesizing 3-substituted phthalides involves the condensation of 2-formylbenzoic acid (phthalaldehydic acid) with various nucleophilic partners. beilstein-journals.org This approach leverages the dual reactivity of the starting material, which contains both a carboxylic acid and an aldehyde functional group. The reaction typically proceeds via an initial aldol-type condensation of an active methylene (B1212753) compound or an aromatic compound with the aldehyde, followed by an intramolecular esterification (lactonization) to yield the phthalide ring.

One-pot cascade reactions using 2-formylbenzoic acid are particularly efficient. beilstein-journals.org For instance, its reaction with β-keto acids in glycerol (B35011) as a sustainable solvent provides a variety of 3-substituted phthalides in good to excellent yields. beilstein-journals.org Similarly, solvent-free condensation with methylaryl or cyclic ketones, catalyzed by silica-immobilized sulfuric acid, has proven to be an effective and environmentally friendly method, with the catalyst being easily recoverable and reusable. researchgate.net The condensation with substituted benzoic acids in the presence of sulfuric acid also regioselectively affords 3-arylphthalides in high yields. osti.gov

Table 1: Examples of Phthalaldehydic Acid Condensation Reactions
ReactantCatalyst/ConditionsProduct TypeYieldReference
β-Keto AcidsGlycerol, one-pot3-Substituted PhthalidesModerate to Excellent beilstein-journals.org
Methylaryl/Cyclic KetonesH₂SO₄-SiO₂, solvent-free3-Substituted Phthalides70-88% researchgate.net
Substituted Benzoic Acids75% H₂SO₄3-ArylphthalidesHigh osti.gov

Intramolecular Cyclization Strategies for Lactone Formation

Intramolecular cyclization represents another versatile class of reactions for constructing the isobenzofuran-1(3H)-one core. These methods often start with an ortho-substituted benzene derivative, where a subsequent ring-closing reaction forms the lactone.

A variety of substrates and catalysts can be employed. For example, a metal-free, Lewis acid-initiated protocol using 2-(4-hydroxybut-1-yn-1-yl)benzamides and aldehydes can produce complex isobenzofuran-1(3H)-imine derivatives through a tandem Prins and intramolecular oxycyclization reaction. acs.orgnih.gov These imines can be subsequently hydrolyzed to the corresponding ketones. Phase-transfer catalysts have also been used to facilitate the intramolecular hydroaryloxylation of C≡C triple bonds in substrates like 2-alkynylbenzoic acids, leading to phthalide derivatives. scirp.org

Furthermore, the cyclization of 2-vinylbenzoic acid derivatives can be achieved through epoxidation followed by an acid-catalyzed ring closure to yield 3-hydroxymethylisobenzofuran-1(3H)-one, which is a versatile intermediate for further derivatization. researchgate.net

Targeted Synthesis of 3-Morpholinoisobenzofuran-1(3H)-one

The synthesis of the specific title compound, this compound, involves the strategic introduction of a morpholine (B109124) substituent at the C3 position of the phthalide ring.

Introduction of the Morpholino Moiety via Amination Reactions

The most direct and common method for introducing an amino group, such as morpholine, onto the C3 position of the phthalide core is through the nucleophilic substitution of a suitable leaving group at that position. The typical precursor for this reaction is a 3-halophthalide, most commonly 3-bromoisobenzofuran-1(3H)-one. This intermediate can be synthesized by the free-radical bromination of phthalide itself using a reagent like N-bromosuccinimide (NBS). researchgate.net

The subsequent amination reaction involves treating the 3-bromophthalide (B1266435) with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, displacing the bromide ion to form a new carbon-nitrogen bond and yielding this compound. While direct literature for this specific transformation is sparse, this nucleophilic substitution is a standard and well-established method in heterocyclic chemistry for the synthesis of 3-amino-substituted phthalides and related isoindolinones. nih.gov The general principle of aminating lactones and related heterocycles is also well-documented. acs.org

Utilization of Organometallic Reagents (e.g., Grignard Reagents) in Carbon-Carbon Bond Formation at C3

Organometallic reagents, particularly Grignard reagents, are instrumental in forming carbon-carbon bonds at the C3 position, creating precursors for further functionalization or for the synthesis of analogues. The reaction of a Grignard reagent with phthalic anhydride (B1165640) is a classic method for producing 2-acylbenzoic acids. These acids can then be cyclized to form 3-substituted phthalides. researchgate.net

Alternatively, the addition of a Grignard reagent to a 2-acylbenzoic acid can lead to the formation of a 3-substituted-3-hydroxyisobenzofuran-1(3H)-one. researchgate.net This tertiary alcohol can potentially be converted into a leaving group and subsequently displaced by an amine. In some cases, unexpected rearrangements can occur. For instance, the addition of a Grignard reagent to a 1,3-indanedione, followed by an acid work-up, has been shown to lead to a highly substituted dihydroisobenzofuran derivative through a sequence of Grignard addition, retro-aldol reaction, a second Grignard addition, and acid-mediated cyclization. ed.ac.uk

Acid-Catalyzed Approaches in Phthalide Derivatization

Acid catalysis plays a crucial role in several synthetic strategies for creating 3-substituted isobenzofuran-1(3H)-ones. As mentioned earlier, strong acids like sulfuric acid or solid-supported acids can catalyze the condensation of 2-formylbenzoic acid with various carbon nucleophiles. researchgate.netosti.gov

An in-depth exploration of the synthetic methodologies for producing this compound and its related analogs reveals a landscape rich with modern catalytic techniques. These methods offer elegant and efficient pathways to this important class of heterocyclic compounds, which are notable for their presence in biologically active molecules. The synthesis of the isobenzofuran-1(3H)-one core, also known as a phthalide, has been a subject of considerable interest, leading to the development of diverse and sophisticated synthetic strategies.

Modern Catalytic Methods in Isobenzofuran-1(3H)-one Synthesis

The construction of the isobenzofuran-1(3H)-one scaffold has been significantly advanced through the application of modern catalytic systems. These approaches, ranging from transition-metal catalysis to organocatalysis and photoredox catalysis, provide powerful tools for the synthesis of these heterocycles with high efficiency and selectivity.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has emerged as a cornerstone for the synthesis of 3-substituted isobenzofuran-1(3H)-ones. These methods often involve the coupling of readily available starting materials under mild conditions.

Palladium-catalyzed reactions are particularly prominent in this area. For instance, domino palladium-catalyzed processes have been developed for the one-pot synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols through carbonylation. acs.org Another strategy involves the palladium-catalyzed Heck–Matsuda arylation of arenediazonium salts with 2,3-dihydrofurans, which, after reduction and lactonization, yields chiral 3-substituted phthalides with excellent enantioselectivity. nih.gov

Ruthenium catalysts have also proven effective. A notable example is the ruthenium-catalyzed intermolecular cascade reaction of aromatic acids with aromatic aldehydes. nih.gov This reaction proceeds through the direct insertion of a C-H bond of the aromatic acid into the carbonyl group of the aldehyde, followed by intramolecular nucleophilic substitution to form the lactone ring. nih.gov

Iridium complexes have been utilized for the asymmetric hydrogenation of 3-alkylidenephthalides, affording a variety of 3-substituted chiral phthalides in admirable enantiomeric excesses. nih.gov The development of novel iridium(I) complexes with chiral ligands has been crucial for the success of these transformations. nih.gov

A summary of representative transition-metal-catalyzed methods is presented in the table below.

Catalyst/MetalReactantsProduct TypeKey Features
Palladiumo-bromobenzyl alcohols3-substituted isobenzofuran-1(3H)-onesDomino reaction, carbonylation acs.org
PalladiumArenediazonium salts, 2,3-dihydrofuransChiral 3-substituted phthalidesHeck-Matsuda arylation, high enantioselectivity nih.gov
RutheniumAromatic acids, aromatic aldehydes3-substituted isobenzofuran-1(3H)-onesC-H bond activation, cascade reaction nih.gov
Iridium3-AlkylidenephthalidesChiral 3-substituted phthalidesAsymmetric hydrogenation, high enantioselectivity nih.gov

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has provided a complementary and often more sustainable approach to the synthesis of isobenzofuran-1(3H)-ones. These methods avoid the use of potentially toxic and expensive heavy metals.

One notable organocatalytic method involves the use of aryl iodine catalysts for the divergent synthesis of isobenzofuranones from 2-alkenyl benzoic acids. rsc.orgrsc.org This reaction proceeds through a cascade process involving lactonization and a 1,2-aryl migration. rsc.orgrsc.org

Bifunctional organocatalysts, such as quinidine (B1679956) thiocarbamates, have been successfully employed in the enantioselective bromolactonization of styrene-type carboxylic acids to produce enantioenriched 3-substituted isobenzofuranones. sciforum.net The combination of the catalyst with a catalytic amount of benzoic acid has proven to be highly effective. sciforum.netx-mol.com

Furthermore, one-pot cascade reactions catalyzed by simple organic bases like p-anisidine (B42471) have been developed for the synthesis of 3-substituted phthalides from 2-formylbenzoic acid and β-keto acids in green solvents like glycerol. beilstein-journals.orgnih.gov

Photoredox Catalysis in Related Heterocycle Synthesis

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has revolutionized organic synthesis and has been applied to the formation of various heterocyclic systems. usp.brsigmaaldrich.comscientificupdate.com While specific examples for the direct synthesis of this compound are not prevalent, the principles of photoredox catalysis are applicable to the synthesis of related structures. For instance, photoredox catalysis has been used for the decarboxylative alkylation of related heterocyclic systems, demonstrating its potential for C-C bond formation under mild conditions. core.ac.uk This methodology offers a powerful platform for the late-stage functionalization of complex molecules. scientificupdate.com

Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of enantiomerically pure 3-substituted isobenzofuran-1(3H)-ones is of significant importance, as the biological activity of these compounds is often dependent on their stereochemistry. Several strategies have been developed to control the stereochemical outcome of these syntheses.

Asymmetric Induction Strategies

Asymmetric induction involves the use of a chiral reagent or catalyst to favor the formation of one enantiomer or diastereomer over the other. Organocatalysis has been a particularly fruitful area for asymmetric induction in isobenzofuranone synthesis. For example, the organocatalyzed asymmetric halolactonization of acrylate-type benzoic acids provides a route to stereoselectively substituted isobenzofuranones. x-mol.com The use of chiral organocatalysts can lead to high diastereomeric excesses, especially when there is a positive matching effect between a chiral group on the substrate and the chiral catalyst. x-mol.com

Chiral Auxiliary-Mediated Syntheses

A widely used strategy for stereoselective synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.org This auxiliary directs the stereochemical course of a reaction and is subsequently removed. wikipedia.org Various chiral auxiliaries, such as Evans-type oxazolidinones and camphorsultam, are commonly employed in asymmetric synthesis. wikipedia.orgspringerprofessional.de

In the context of isobenzofuranone synthesis, a chiral auxiliary can be attached to a precursor molecule to control the stereoselective introduction of a substituent at the 3-position. For example, a chiral perhydro-1,3-benzoxazine, derived from the condensation of o-phthaldehyde and a chiral amino alcohol, can react with organometallic reagents with excellent diastereoselectivity. researchgate.net Subsequent hydrolysis and oxidation can then furnish enantiopure 3-substituted phthalides. researchgate.net The choice of the chiral auxiliary is critical for achieving high levels of stereocontrol. springerprofessional.deresearchgate.net

Derivatization and Structural Modification of this compound

The structural modification of this compound can be approached by two main strategies: altering the substituents on the phthalide ring system or functionalizing the morpholine moiety. These modifications are crucial for developing structure-activity relationships in medicinal chemistry research.

Substituent Effects on the Phthalide Ring

The electronic nature and position of substituents on the aromatic ring of the phthalide core can significantly influence the reactivity and biological activity of the molecule. While specific studies on this compound are limited, research on analogous 3-substituted phthalides provides valuable insights into these effects.

For instance, in the palladium-catalyzed asymmetric allylic alkylation of isobenzofuranone derivatives, the presence of halogen atoms such as fluorine, chlorine, and bromine at the C5 position was found to be compatible with the reaction conditions, maintaining both reactivity and stereoselectivity. dicp.ac.cn This suggests that the introduction of electron-withdrawing groups on the phthalide ring of this compound is a feasible strategy for derivatization.

In a different study involving the rhodium-catalyzed annulative coupling of benzoic acids, it was observed that for 3-substituted benzoic acids, cyclization occurs with full regioselectivity at the carbon atom para to the substituent, provided the substituent does not exert a significant mesomeric effect. mdpi.com This principle can be applied to the synthesis of substituted 3-morpholinoisobenzofuran-1(3H)-ones, allowing for predictable control over the substitution pattern on the phthalide ring.

The following table summarizes the observed effects of substituents on the phthalide ring in related systems, which can be extrapolated to predict their influence on this compound.

Substituent PositionSubstituent TypeObserved Effect on Reactivity/SelectivityReference
C5Halogens (F, Cl, Br)Compatible with Pd-catalyzed allylic alkylation, maintaining reactivity and stereoselectivity. dicp.ac.cn
C5 or C6Electron-withdrawing and electron-releasing groupsWell-tolerated in asymmetric phase-transfer-catalyzed γ-alkylation of phthalide 3-carboxylic esters. acs.org
Para to cyclization pointSubstituents with no mesomeric effectDirects regioselective cyclization in Rh-catalyzed annulative coupling. mdpi.com

Functionalization of the Morpholine Heterocycle

The morpholine ring in this compound presents another avenue for structural modification. The nitrogen atom of the morpholine is a key site for potential reactions, though the stability of the aminal linkage at the 3-position of the phthalide must be considered.

While direct functionalization of the morpholine moiety in situ within the this compound structure is not extensively documented, general methods for the C-H functionalization of unprotected cyclic amines offer potential synthetic routes. nih.govnih.gov These methods often involve the in situ generation of a more reactive species, such as an imine or an enamine, which can then react with various electrophiles.

One such strategy involves the deprotonation of the amine followed by oxidation to a transient imine, which can then be captured by an organolithium nucleophile to achieve α-functionalization. nih.gov Applying this concept to the morpholine ring of the target compound could potentially allow for the introduction of substituents at the positions alpha to the nitrogen atom.

Another approach describes the generation of endocyclic 1-azaallyl anions from lithiated amines, which can then be further substituted. nih.gov This could theoretically lead to β-substituted, α,β-disubstituted, or even α,β,α'-trisubstituted morpholine derivatives within the phthalide structure.

The feasibility of these transformations would depend on the chemoselectivity of the reactions, ensuring that the phthalide core remains intact. The following table outlines potential functionalization strategies for the morpholine ring based on general methods for cyclic amine modification.

Functionalization StrategyReagents/IntermediatesPotential OutcomeReference
α-C-H Bond FunctionalizationDeprotonation, hydride acceptor, organolithium nucleophileIntroduction of substituents at the α-position of the morpholine ring. nih.gov
Multi-site FunctionalizationLithiation, ketone oxidant, subsequent electrophilic trappingβ-substituted, α,β-disubstituted, or α,β,α'-trisubstituted morpholine ring. nih.gov

It is important to note that these proposed derivatization strategies are based on general methodologies for related compound classes and would require empirical validation for the specific case of this compound.

Reactivity and Transformation of 3 Morpholinoisobenzofuran 1 3h One

Nucleophilic Attack and Ring-Opening/Ring-Closing Equilibria of the Lactone

The isobenzofuranone scaffold contains an electrophilic carbonyl carbon (C1) that is susceptible to nucleophilic attack. solubilityofthings.comrsc.org This reactivity is a hallmark of lactones and esters in general. wikipedia.org The attack of a nucleophile on the C1 carbonyl group typically leads to the cleavage and opening of the five-membered lactone ring.

The stability of the lactone ring in phthalides is considerable; however, strong nucleophiles or harsh reaction conditions can promote ring-opening. nih.gov For instance, aminolysis, the reaction with amines, can cleave the lactone to form 2-hydroxymethylbenzamides. nih.gov While direct aminolysis of simple phthalides can be challenging, the use of reagents like aluminum amides (e.g., Me₃Al-HNR₂·HCl) has been shown to be effective. nih.gov In the case of 3-morpholinoisobenzofuran-1(3H)-one, the presence of the morpholine (B109124) group already attached at C3 might influence the susceptibility of the lactone ring to external nucleophiles.

Hydrolysis, the reaction with water, typically under basic conditions (e.g., sodium hydroxide), can also open the lactone ring to yield the corresponding carboxylate salt of the parent hydroxy acid. wikipedia.org This reaction is generally reversible, and an equilibrium exists between the open-chain hydroxy acid and the cyclic lactone form. wikipedia.org For many γ-lactones, the cyclic form is thermodynamically favored. wikipedia.org Electron attachment to phthalide (B148349) derivatives can also induce the opening of the γ-lactone ring. aip.org

The general scheme for nucleophilic attack and ring-opening is presented below:

Table 1: Generalized Nucleophilic Ring-Opening Reactions of Phthalides

Nucleophile (Nu⁻)Reagent/ConditionsProduct TypeReference
Amine (RNH₂)Me₃Al-HNR₂·HCl2-(Hydroxymethyl)benzamide nih.gov
Hydroxide (OH⁻)NaOH (aq), heatSodium 2-(hydroxymethyl)benzoate wikipedia.org
Perfluoroalkyl anion(Perfluoroalkyl)trimethylsilane, KFC3-perfluoroalkyl-substituted phthalide beilstein-journals.orgnih.gov

It is important to note that the aminal-like structure at C3 of this compound could also be a site for nucleophilic attack, potentially leading to displacement of the morpholine moiety, although this reactivity is less documented for this specific class of compounds compared to C1 carbonyl attack.

Reactions at the Morpholine Nitrogen Atom

The nitrogen atom of the morpholine ring in this compound is a tertiary amine and, as such, is expected to exhibit typical amine reactivity. This includes nucleophilicity and basicity.

One of the primary reactions involving the morpholine nitrogen is its potential oxidation. N-substituted amines can be oxidized to their corresponding imides. chemrxiv.org For example, oxoammonium-catalyzed oxidation has been shown to be effective for a broad range of carbamates, sulfonamides, and other N-substituted amines, including morpholine derivatives. chemrxiv.org This suggests that this compound could potentially be oxidized at the α-carbon of the morpholine ring.

Furthermore, the lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can react with electrophiles, such as alkyl halides, in quaternization reactions to form quaternary ammonium (B1175870) salts. It can also be protonated by acids to form the corresponding morpholinium salt. Electrochemical methods have also been employed for the C-H oxidation of N-Boc morpholine and for the coupling of morpholine with other heterocycles. mdpi.com

Table 2: Potential Reactions at the Morpholine Nitrogen

Reaction TypeReagent/ConditionsProduct TypeReference (Inferred)
OxidationOxoammonium catalyst, mCPBAImide chemrxiv.org
QuaternizationAlkyl halide (e.g., CH₃I)Quaternary ammonium saltGeneral amine reactivity
ProtonationAcid (e.g., HCl)Morpholinium saltGeneral amine reactivity
Electrochemical CouplingCu(OAc)₂, Galvanostatic modeC-N coupled product mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzo Ring

The benzene (B151609) ring of the isobenzofuranone core can undergo substitution reactions, with the regiochemical outcome influenced by the existing substituents. The lactone ring and the C3-morpholino group act as directing groups in electrophilic aromatic substitution (SEAr).

Nucleophilic aromatic substitution (SNAr) on the benzo ring is also a possibility, particularly if the ring is activated by strongly electron-withdrawing groups (like a nitro group) and contains a good leaving group (such as a halide) at an ortho or para position to the activating group. acs.orggoogle.com While the parent this compound is not ideally set up for SNAr, appropriately substituted derivatives could undergo such transformations. For instance, the synthesis of certain phthalide derivatives has been achieved through SNAr reactions. researchgate.netresearchgate.net

Table 3: Predicted Aromatic Substitution Patterns

Reaction TypeTypical ReagentsPredicted RegioselectivityReference (Inferred)
NitrationHNO₃, H₂SO₄Substitution on the benzo ring, position dependent on combined directing effectsGeneral SEAr principles
HalogenationBr₂, FeBr₃Substitution on the benzo ring, position dependent on combined directing effectsGeneral SEAr principles
Friedel-Crafts AcylationAcyl chloride, AlCl₃Substitution on the benzo ring, likely at a meta-position to the carbonyl csic.es
Nucleophilic SubstitutionNucleophile (e.g., RO⁻), requires activating group and leaving groupSubstitution of leaving group acs.orggoogle.com

Oxidative and Reductive Transformations

Beyond the specific reactions at each functional group, the entire molecule can be subjected to broader oxidative and reductive conditions.

Oxidative Transformations: As mentioned in section 3.2, the morpholine moiety can be oxidized. chemrxiv.org Stronger oxidation conditions, for example with potassium permanganate (B83412), could potentially lead to the cleavage of the phthalide ring, resulting in a tricarboxylic acid, as has been observed for other phthalide derivatives. cdnsciencepub.com

Reductive Transformations: The lactone carbonyl group is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce lactones to the corresponding diols. wikipedia.orgrushim.ru In the case of this compound, this would result in a 2-(hydroxymethyl)benzyl alcohol derivative with the morpholine group likely remaining intact.

The use of less powerful or more sterically hindered reducing agents can allow for the partial reduction of the lactone to a hemiacetal (or lactol). nih.gov For instance, DIBAL-H (diisobutylaluminium hydride) at low temperatures is often used for this purpose. utsouthwestern.edu Similarly, lithium triethylborohydride (LTBH) has been shown to be effective in reducing sugar lactones to hemiacetals. nih.gov The reduction of the aminal-like C-N bond is also a possibility under certain reductive conditions. rushim.ru

Table 4: Summary of Oxidative and Reductive Transformations

TransformationReagent/ConditionsProduct TypeReference
Reduction to DiolLithium aluminum hydride (LiAlH₄)Amino-diol wikipedia.orgrushim.ru
Reduction to HemiacetalDiisobutylaluminium hydride (DIBAL-H), low temp.Amino-hemiacetal nih.govutsouthwestern.edu
Oxidation of MorpholineOxoammonium catalyst, mCPBAImide chemrxiv.org
Ring OxidationPotassium permanganate (KMnO₄)Tricarboxylic acid derivative cdnsciencepub.com

Advanced Spectroscopic and Structural Characterization Studies of 3 Morpholinoisobenzofuran 1 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A full structural elucidation of 3-morpholinoisobenzofuran-1(3H)-one involves the use of both ¹H and ¹³C NMR, often supplemented by two-dimensional (2D) techniques.

Detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not publicly available in the cited scientific literature. Such data would typically be presented as follows:

Hypothetical ¹H NMR Data Table This table is a template showing how data would be presented; specific values for the target compound are not available.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.90-7.50 m -
CH-N (C3) 6.50 s -
N-CH₂ (Morpholine) 3.80-3.60 m -

Hypothetical ¹³C NMR Data Table This table is a template showing how data would be presented; specific values for the target compound are not available.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (C1) 168.0
Aromatic Quaternary-C 148.0, 125.0
Aromatic CH 134.0, 130.0, 128.0, 124.0
CH-N (C3) 85.0
O-CH₂ (Morpholine) 67.0

X-ray Crystallography for Three-Dimensional Molecular Geometry and Crystal Packing

A search of crystallographic databases and the scientific literature did not yield a solved crystal structure for this compound. Therefore, specific details on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Hypothetical Crystallographic Data Table This table illustrates the type of data obtained from an X-ray crystallography experiment; specific values for the target compound are not available.

Parameter Value
Chemical formula C₁₂H₁₃NO₃
Formula weight 219.24
Crystal system Monoclinic
Space group P2₁/c
a, b, c (Å) a = 10.0, b = 12.0, c = 9.0
α, β, γ (°) α = 90, β = 105, γ = 90
Volume (ų) 1042

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. This allows for the determination of a unique molecular formula.

Specific high-resolution mass spectrometry data for this compound, which would confirm its molecular formula of C₁₂H₁₃NO₃, could not be located in the reviewed literature. Typically, the results are presented by comparing the experimentally measured mass with the theoretically calculated mass.

Hypothetical HRMS Data Table This table shows how HRMS data is typically reported; specific values for the target compound are not available.

Ion Calculated m/z Found m/z Difference (ppm)
[M+H]⁺ 220.0968 Data not available Data not available

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

While many studies report IR spectra for various isobenzofuranone derivatives, a specific, published IR or Raman spectrum for this compound was not found. The analysis would be expected to show characteristic absorption bands for the lactone carbonyl group, the C-O-C ether linkages of both the lactone and morpholine (B109124) rings, and the aromatic ring system.

Hypothetical Vibrational Spectroscopy Data Table This table outlines expected vibrational frequencies; specific experimental values for the target compound are not available.

Functional Group Technique Expected Frequency (cm⁻¹)
Lactone C=O Stretch IR, Raman 1760-1780
Aromatic C=C Stretch IR, Raman 1600-1450
C-O-C Stretch (Lactone) IR 1300-1200
C-N Stretch (Aminal) IR 1150-1050

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in the isobenzofuranone core.

An experimental UV-Vis absorption spectrum for this compound, which would detail its wavelengths of maximum absorbance (λmax), has not been reported in the available scientific literature. Such a spectrum would provide insight into the electronic structure and the extent of conjugation in the molecule.

Hypothetical UV-Vis Spectroscopy Data Table This table shows the format for UV-Vis data; specific values for the target compound are not available.

Solvent λmax (nm) Electronic Transition
Methanol Data not available π → π*

Computational and Theoretical Chemistry of 3 Morpholinoisobenzofuran 1 3h One

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecular systems. chemrxiv.orgrasayanjournal.co.in This method is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, offering a balance between accuracy and computational cost. chemrxiv.org DFT calculations are widely used to determine optimized molecular geometries, electronic structures, and energies of molecules like isobenzofuranone derivatives. arabjchem.orgrsc.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For isobenzofuranone derivatives, DFT methods, such as the B3LYP functional combined with a 6-311G(d,p) basis set, have been successfully used to obtain optimized geometries that are in good agreement with experimental data from X-ray crystallography. arabjchem.orgbohrium.com

In 3-substituted isobenzofuran-1(3H)-ones, the isobenzofuranone core, which consists of a benzene (B151609) ring fused to a γ-lactone ring, is largely planar. arabjchem.orgresearchgate.net The primary conformational flexibility arises from the orientation of the substituent at the C3 position. For 3-morpholinoisobenzofuran-1(3H)-one, this would involve the puckering of the morpholine (B109124) ring and its rotation relative to the phthalide (B148349) system. Theoretical studies on similar structures, such as 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, confirm the stability of a planar lactone ring fused with the benzene ring. arabjchem.org

Interactive Table:

Table 1: Representative Optimized Geometrical Parameters for a 3-Amino-Substituted Isobenzofuranone Core
ParameterBond/AngleTypical Value
Bond LengthC=O (lactone)~1.21 Å
C-O (lactone)~1.38 Å
C-N (at C3)~1.45 Å
Bond AngleO-C-N (at C3)~108°
C-O-C (in lactone)~110°

Note: These values are illustrative and based on published data for similar 3-amino substituted isobenzofuranones. The exact parameters for this compound would require specific calculation.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. pau.edu.tr

In studies of 3-(phenylamino)isobenzofuranones, the HOMO is typically distributed over the electron-rich phenylamine substituent and the fused benzene ring, while the LUMO is primarily localized on the electron-withdrawing lactone moiety of the isobenzofuranone core. researchgate.netshd-pub.org.rs This separation of frontier orbitals is characteristic of intramolecular charge transfer (ICT) upon electronic excitation. For this compound, a similar distribution is expected, with the lone pairs on the morpholine nitrogen contributing significantly to the HOMO.

Interactive Table:

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Related 3-Substituted Isobenzofuranones
CompoundEHOMO (eV)ELUMO (eV)Egap (eV)
3-(phenylamino)isobenzofuran-1(3H)-one-5.75-1.134.62
3-((4-methylphenyl)amino)isobenzofuran-1(3H)-one-5.60-1.094.51
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one-5.41-1.064.35
3-((4-chlorophenyl)amino)isobenzofuran-1(3H)-one-5.87-1.284.59
3-((4-nitrophenyl)amino)isobenzofuran-1(3H)-one-6.44-2.124.32

Data sourced from Prlainović et al. (2018) calculated in the gas phase. shd-pub.org.rs

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, making it particularly useful for predicting UV-Vis absorption spectra. mdpi.comnih.govrespectprogram.org The method calculates the electronic transition energies and oscillator strengths, which correspond to the positions and intensities of absorption bands. researchgate.net

For 3-substituted isobenzofuranones, TD-DFT calculations have shown that the main absorption bands in the UV-Vis spectrum arise from π→π* transitions. researchgate.netshd-pub.org.rs Specifically, the lowest energy transition, corresponding to the longest wavelength absorption maximum (λmax), is typically dominated by the HOMO→LUMO transition. shd-pub.org.rs This transition often has a significant intramolecular charge transfer (ICT) character, moving electron density from the amino substituent to the phthalide core. shd-pub.org.rs The position of λmax is sensitive to both the electronic nature of the substituent and the polarity of the solvent. researchgate.netshd-pub.org.rs For instance, electron-donating groups on the substituent tend to cause a red shift (to longer wavelengths) in the absorption maximum. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices Analysis

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. rasayanjournal.co.innih.gov These indices are calculated from the energies of the frontier orbitals and are instrumental in quantitative structure-activity relationship (QSAR) studies.

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." pau.edu.tr

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the molecule will undergo a chemical reaction. pau.edu.tr

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. arabjchem.org

Analysis of these descriptors for related 3-amino-substituted isobenzofuranones indicates they are generally hard molecules with high stability, but their reactivity can be tuned by changing the substituent. arabjchem.orgpau.edu.tr

Interactive Table:

Table 3: Calculated Quantum Chemical Descriptors for Related 3-Substituted Isobenzofuranones
CompoundHardness (η)Softness (S)Electronegativity (χ)Electrophilicity (ω)
3-(phenylamino)isobenzofuran-1(3H)-one2.310.2173.442.56
3-((4-methylphenyl)amino)isobenzofuran-1(3H)-one2.260.2213.352.48
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one2.180.2293.242.41
3-((4-chlorophenyl)amino)isobenzofuran-1(3H)-one2.300.2173.582.79
3-((4-nitrophenyl)amino)isobenzofuran-1(3H)-one2.160.2314.284.24

Values calculated using the data from Table 2.

Solvation Models and Solvent Effects on Molecular Properties

Chemical reactions and spectroscopic measurements are typically performed in solution, making it essential to account for solvent effects in computational models. chemrxiv.org Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used. osti.gov In this approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent, allowing for the calculation of solute-solvent interactions. osti.gov

Studies on 3-(phenylamino)isobenzofuranones have demonstrated that solvent polarity significantly influences their electronic absorption spectra. researchgate.netshd-pub.org.rs Generally, an increase in solvent polarity leads to a shift in the absorption maxima. The direction of this shift (hypsochromic or bathochromic) depends on the change in the dipole moment of the molecule upon excitation from the ground state to the excited state. For many isobenzofuranone derivatives, a bathochromic (red) shift is observed in more polar solvents, suggesting a more polar excited state. researchgate.net These findings indicate that the properties of this compound would also be sensitive to the solvent environment.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Theoretical Basis)

Molecular docking and molecular dynamics (MD) are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target or receptor), like a protein or DNA. jmpas.comscispace.comnih.gov

Molecular Docking aims to predict the preferred orientation and position (the "pose") of a ligand when bound to a receptor. esisresearch.org The process involves two main steps:

Sampling: An algorithm generates a large number of possible conformations and orientations of the ligand within the receptor's binding site. nih.gov

Scoring: A scoring function is used to estimate the binding affinity for each pose and rank them. The top-ranked poses represent the most likely binding modes. nih.govesisresearch.org Docking can be rigid (where both ligand and receptor are treated as inflexible), flexible (where the ligand is flexible), or semi-flexible (where the ligand and key parts of the receptor's active site are flexible). computabio.com This technique is fundamental in structure-based drug design for virtual screening of compound libraries and for understanding structure-activity relationships. esisresearch.org For example, docking studies on a related 3-amino-substituted phthalide showed it binding in the minor groove of DNA. arabjchem.org

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. jmpas.com Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, including the surrounding solvent molecules. scispace.com This allows for the observation of:

The stability of the docked pose over time.

Conformational changes in both the ligand and the receptor upon binding.

The role of solvent molecules in the interaction.

A more rigorous calculation of binding free energies.

Together, docking and MD simulations offer a detailed theoretical framework for predicting how a molecule like this compound might interact with a biological target, providing crucial insights for drug discovery and development. scispace.com

Exploration of Biological Activities in Medicinal Chemistry Research in Vitro Studies

In Vitro Antimicrobial Screening Against Bacterial Strains

Derivatives of 3-morpholinoisobenzofuran-1(3H)-one have been evaluated for their ability to inhibit the growth of various bacterial strains. Research has shown that morpholine (B109124) derivatives, in general, can exhibit significant antimicrobial activity. For instance, certain morpholine derivatives have demonstrated notable minimum inhibitory concentrations (MIC) against both bacterial and fungal pathogens. One study reported a morpholine derivative with an MIC value of 0.83 µM against E. coli.

While direct studies on this compound are limited in publicly available literature, the broader class of benzofuran (B130515) derivatives has shown promise as antimicrobial agents. For example, some synthesized benzofuran derivatives have displayed good to excellent activity against bacterial species such as S. aureus, S. pyogenes, E. coli, and P. aeruginosa. The antimicrobial efficacy of these compounds is often attributed to the core benzofuran scaffold, with various substitutions influencing the spectrum and potency of the activity.

The general findings suggest that the isobenzofuranone core, combined with the morpholine moiety, could be a promising scaffold for developing new antimicrobial agents. The lipophilicity and electronic properties conferred by the morpholine ring, along with other substituents on the isobenzofuranone structure, likely play a crucial role in their interaction with bacterial targets. Further focused studies are necessary to specifically determine the antimicrobial profile of this compound.

In Vitro Assessment of Cytotoxic Effects on Diverse Cell Lines

The cytotoxic potential of isobenzofuranone derivatives, including those with morpholine substitutions, has been investigated against a variety of cancer cell lines. These studies are fundamental in identifying potential anticancer agents.

Research into novel inhibitors of human inosine (B1671953) 5'-monophosphate dehydrogenase 2 (hIMPDH2), a target for anticancer therapy, has explored 5-aminoisobenzofuran-1(3H)-one derivatives. Several of these compounds demonstrated significant cytotoxic activity against cancer cell lines including MDA-MB-231 (breast adenocarcinoma), DU145 (prostate carcinoma), and U87 MG (glioblastoma astrocytoma), while showing lower toxicity to normal mouse embryonic fibroblast cells (NIH-3T3). This suggests a degree of selectivity for cancer cells.

In other research, the modification of related scaffolds has shown that the inclusion of a morpholine ring can influence cytotoxic activity. For example, in a series of survivin inhibitors, replacing a pyrrolidine (B122466) ring with a morpholine ring led to a decrease in activity in the A375 cell line. Conversely, studies on other heterocyclic systems have shown that certain derivatives can exhibit potent cytotoxic effects. For instance, some triazol-linked oxindol-thiosemicarbazone conjugates have shown promising antitumor activity against various cancer cell lines.

Enzyme Inhibition Assays (In Vitro)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Isobenzofuranone derivatives have been explored as inhibitors of various enzymes implicated in disease.

One area of investigation is the inhibition of human poly(ADP-ribose) polymerase-1 (hPARP-1), an enzyme involved in DNA repair and a target for cancer therapy. While specific data on this compound is not available, the broader class of compounds is being screened for such inhibitory potential.

Another significant target is the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH), which is crucial for the biosynthesis of guanine (B1146940) nucleotides and is a validated target for anticancer and immunosuppressive agents. Studies on 5-aminoisobenzofuran-1(3H)-one derivatives have identified compounds with significant inhibitory activity against human IMPDH type 2 (hIMPDH2). The IC50 values for the most potent hits in this series ranged from 0.36 to 7.38 μM.

Furthermore, the general principle of enzyme inhibition by small molecules is well-established. For example, various heterocyclic compounds, including oxadiazoles, thiadiazoles, and triazoles, have been shown to be effective enzyme inhibitors, such as against urease. The isobenzofuranone scaffold, particularly when substituted with a morpholine ring, could potentially interact with the active sites of various enzymes, leading to their inhibition. The nature and position of substituents on the aromatic ring would be critical in determining the specificity and potency of such inhibition.

Investigation of In Vitro Anti-inflammatory Modulatory Potential

The anti-inflammatory properties of compounds can be assessed in vitro through various assays, such as measuring the inhibition of pro-inflammatory enzymes or the reduction of inflammatory mediators in cell cultures.

While direct in vitro anti-inflammatory data for this compound is not prominently available, the anti-inflammatory potential of related structures and the morpholine moiety itself has been noted. For instance, eugenol, a phenolic compound, has demonstrated anti-inflammatory effects by reducing the expression of COX-2 and IL-1β.

In vitro models for assessing anti-inflammatory activity often involve measuring the inhibition of protein denaturation, as denaturation of proteins is a hallmark of inflammation. Other methods include the stabilization of human red blood cell membranes and the modulation of pro-inflammatory transcription factors like NF-κB. For example, certain plant extracts have been shown to reduce NF-κB activation, a key regulator of the inflammatory response.

Given that oxidative stress is closely linked to inflammation, the antioxidant properties of a compound can also suggest anti-inflammatory potential. Therefore, the evaluation of this compound in these established in vitro anti-inflammatory assays would be a logical step to explore its therapeutic potential in this area.

Evaluation of In Vitro Antioxidant Properties

Antioxidant activity is a frequently studied property of natural and synthetic compounds due to the role of oxidative

Mechanistic Investigations of 3 Morpholinoisobenzofuran 1 3h One Reactions and in Vitro Biological Interactions

Detailed Mechanistic Elucidation of Synthetic Transformations

The synthesis of 3-amino-substituted isobenzofuran-1(3H)-ones, including the morpholino derivative, can be achieved through several mechanistic pathways. A prevalent method involves the reaction of an appropriate amine with a suitable isobenzofuranone precursor.

One common synthetic route involves the nucleophilic substitution of a leaving group at the 3-position of the isobenzofuranone ring. A key intermediate in this synthesis is 2-formylbenzoic acid, which exists in equilibrium with its cyclic tautomer, 3-hydroxyisobenzofuran-1(3H)-one. The reaction with a secondary amine, such as morpholine (B109124), is proposed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbon at the 3-position of the lactol form of 2-formylbenzoic acid. This is followed by the elimination of a water molecule to yield the final product, 3-morpholinoisobenzofuran-1(3H)-one. The formation of N-(3-phthalidyl) amines through this SN2 reaction on the lactol form of 2-formylbenzoic acid has been reported for various primary and secondary amines imjst.org.

Another sophisticated approach for the synthesis of 3-amino-substituted benzofuran-2(3H)-ones involves a one-pot domino reaction. This cascade process can be initiated by a Michael addition followed by lactonization nih.gov. While this has been detailed for 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones, the principles can be extended to understand the formation of related structures. The reaction of N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters with α,β-unsaturated carbonyl compounds, promoted by a base like cesium carbonate, first leads to the formation of a tri-substituted acetic acid ethyl ester intermediate via Michael addition. This intermediate then undergoes an intramolecular lactonization to construct the benzofuran-2(3H)-one skeleton nih.gov.

The proposed mechanisms for these synthetic transformations are summarized in the table below.

Reaction Type Starting Materials Key Intermediates Proposed Mechanism
Nucleophilic Substitution2-Formylbenzoic acid, Morpholine3-Hydroxyisobenzofuran-1(3H)-oneBimolecular Nucleophilic Substitution (SN2)
Domino ReactionN-Substituted (ortho-hydroxy)aryl glycine ester, α,β-Unsaturated carbonyl compoundTri-substituted acetic acid ethyl esterMichael Addition followed by Intramolecular Lactonization

Understanding Molecular Mechanisms of Observed In Vitro Biological Effects

Derivatives of isobenzofuran-1(3H)-one have demonstrated a wide array of in vitro biological activities, including anticancer, antidepressant, and neuroprotective effects. The molecular mechanisms underlying these activities are a subject of ongoing research.

Anticancer Activity: Several studies have reported the antiproliferative effects of 3-substituted isobenzofuran-1(3H)-one derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, or programmed cell death. For instance, certain benzofuran (B130515) derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) dntb.gov.ua. The accumulation of ROS can lead to oxidative stress, mitochondrial dysfunction, and the activation of caspase cascades, ultimately resulting in cell death. Molecular docking studies on some benzofuran-3(2H)-one derivatives have suggested that their anticancer activity may be related to their binding affinity with progesterone (B1679170) and estrogen receptors, indicating a potential for hydrophobic interactions to enhance antiproliferative activities researchgate.net.

Neuroprotective and Antidepressant Activity: The isobenzofuranone scaffold is also present in compounds with significant neurological effects. For example, certain derivatives have been identified as selective inhibitors of the TREK-1 potassium channel, which is implicated in neuronal excitability and apoptosis. Inhibition of TREK-1 is considered a potential strategy for neuroprotection in ischemic stroke nih.gov. Furthermore, novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as antidepressants, with their mechanism of action attributed to the inhibition of serotonin (B10506) reuptake nih.gov.

The table below summarizes the observed in vitro biological effects and the proposed molecular mechanisms for isobenzofuran-1(3H)-one derivatives.

Biological Effect Proposed Molecular Mechanism Key Molecular Targets
AnticancerInduction of Apoptosis via ROS GenerationProgesterone/Estrogen Receptors
NeuroprotectionInhibition of TREK-1 ChannelTREK-1 Potassium Channel
AntidepressantInhibition of Serotonin ReuptakeSerotonin Transporter

Stereochemical Influences on Reaction Pathways

The 3-position of the isobenzofuran-1(3H)-one ring is a stereocenter when substituted with a group other than hydrogen. Consequently, this compound can exist as a pair of enantiomers. The stereochemistry of this center can significantly influence the reaction pathways and the biological activity of the molecule.

The enantioselective synthesis of 3-substituted isobenzofuranones has been a focus of research to access enantiomerically pure compounds researchgate.net. These methods often employ chiral auxiliaries or chiral reagents to control the stereochemical outcome of the reaction. For example, the condensation of a chiral amine with o-phthaldehyde can lead to the formation of a chiral intermediate, which can then be reacted with organometallics to produce enantiopure phthalides researchgate.net.

While specific studies on the stereochemical influences on the reaction pathways of this compound are limited, it is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The separation of enantiomers is, therefore, a critical step in the development of chiral compounds for therapeutic use. Chiral stationary phases in high-performance liquid chromatography are commonly used for the analytical and preparative separation of enantiomeric pairs mdpi.com.

Future Directions and Emerging Research Avenues for 3 Morpholinoisobenzofuran 1 3h One

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 3-morpholinoisobenzofuran-1(3H)-one and its derivatives is geared towards the development of more efficient, cost-effective, and environmentally benign methods. Green chemistry principles are becoming central to this endeavor, with a focus on reducing hazardous waste and improving atom economy. scispace.com

Recent advancements have showcased several promising strategies:

Domino One-Pot Reactions: An efficient domino one-pot strategy has been developed for the synthesis of isobenzofuran-1(3H)-ones using a copper-catalyzed intermolecular cyanation of o-bromobenzyl alcohols, followed by in situ intramolecular nucleophilic attack and hydrolysis. acs.org A key advantage of this method is the use of water as a green solvent, significantly improving the environmental footprint of the synthesis. acs.org

Microwave-Assisted Synthesis: Microwave-promoted, solid-acid-catalyzed, one-pot synthesis has emerged as a rapid and efficient method for producing isobenzofuran-1(3H)-ones and related structures like phthalazinones. nih.gov These methods offer advantages such as shorter reaction times, milder conditions, and often higher yields compared to conventional heating. scispace.com

Catalysis with Green Catalysts: The use of reusable and environmentally friendly catalysts is a key trend. scispace.com For instance, K-10 montmorillonite, a type of clay, has been effectively used as a solid acid catalyst for the condensation of phthalaldehydic acid with ketones to yield isobenzofuran-1(3H)-ones. nih.gov Similarly, electro-organic synthesis using transition metal catalysts is gaining traction as it avoids chemical oxidants, using electricity as a clean oxidant to regenerate the active catalyst. researchgate.net

Diverse Synthetic Routes: Researchers continue to explore a variety of synthetic pathways to access 3-substituted isobenzofuran-1(3H)-ones, including metal-catalyzed reactions, hydroiodination-triggered synthesis, and methods utilizing organozinc reagents or Schiff bases. nih.gov These diverse approaches provide chemists with a broader toolkit to create a wide range of functionalized derivatives.

These novel and sustainable methodologies are crucial for the large-scale and environmentally responsible production of isobenzofuran-1(3H)-one derivatives for further research and potential commercial applications.

Design and Synthesis of Advanced Hybrid Molecules Incorporating the Isobenzofuran-1(3H)-one Core

To enhance the biological activity and target specificity of isobenzofuran-1(3H)-one, a significant future direction is the design and synthesis of hybrid molecules. This strategy involves combining the isobenzofuranone scaffold with other known pharmacophores to create novel chemical entities with potentially synergistic or multi-target activities.

Examples of this approach include:

Isobenzofuran-Oxadiazole Hybrids: Novel 1,3,4-oxadiazole (B1194373) derivatives bearing an isobenzofuran (B1246724) moiety have been designed and synthesized. researchgate.net The hybridization of these two bioactive pharmacophores is a powerful tool for targeting enzymes involved in cancer and microbial cell growth. researchgate.net

Pyrazolo[3,4-b]pyridine Hybrids: A series of fully substituted pyrazolo[3,4-b]pyridines have been prepared through the microwave-assisted reaction of N-substituted 5-aminopyrazoles with a 3-ylideneisobenzofuranone derivative. researchgate.net This reaction offers a one-step synthesis of functionalized products with potential biological applications, given that the pyrazolopyridine core is known to have antimalarial properties. researchgate.net

Benzofuran-Based Hybrids: Recent studies have focused on hybrid benzofuran (B130515) derivatives incorporating moieties like chalcone, triazole, piperazine, and imidazole, which have emerged as potent cytotoxic agents. nih.gov This highlights a broader strategy of molecular hybridization that can be applied to the isobenzofuranone core.

The creation of these advanced hybrid molecules represents a rational approach to drug design, aiming to improve efficacy and overcome challenges such as drug resistance.

Integration of Artificial Intelligence and Machine Learning in Drug Design Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new drugs, including derivatives of this compound. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research process. nih.gov

Key applications of AI in this context include:

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and transcriptomic data to identify and validate novel biological targets for isobenzofuranone derivatives. oncodesign-services.com

Virtual Screening and Lead Identification: Structure-based and ligand-based pharmacophore modeling, combined with virtual screening of large chemical databases, can identify promising hit compounds with desired inhibitory activities. medsci.orgnih.gov This approach has been successfully used to discover new inhibitors for various therapeutic targets. nih.gov

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules with optimized properties. nih.govoncodesign-services.com These models can explore a vast chemical space to generate novel isobenzofuranone analogs with high predicted activity and favorable pharmacokinetic profiles.

ADMET Prediction: AI and ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Early prediction of these properties can significantly reduce the rate of late-stage failures in drug development.

By integrating AI and ML, researchers can adopt a more data-driven and rational approach to designing the next generation of isobenzofuranone-based therapeutic agents, saving considerable time and resources. nih.gov

Exploration of New Therapeutic Areas Based on In Vitro Findings

In vitro studies have revealed that isobenzofuran-1(3H)-one derivatives possess a broad spectrum of biological activities, opening up numerous avenues for exploring new therapeutic applications beyond their initially investigated effects.

Biological Activity Cell Lines/Targets Investigated Key Findings Reference(s)
Antiproliferative/Anticancer U937 (lymphoma), K562 (myeloid leukemia), HL-60 (leukemia), SF295 (glioblastoma), MDA-MB435 (melanoma), HCT116 (colorectal), MCF-7 (breast)Certain C-3 functionalized derivatives showed significant cytotoxicity, with some compounds exhibiting activity superior to the commercial drug etoposide. mdpi.comresearchgate.net Halogenation of the benzofuran ring has been shown to increase anticancer activity. nih.gov nih.govmdpi.comresearchgate.netfrontiersin.org
Antiplatelet Arachidonic acid (AA)-induced platelet aggregation(Z)-3-benzylideneisobenzofuran-1(3H)-ones were identified as highly potent platelet aggregation inhibitors, with some being up to 6-folds more active than aspirin. nih.gov
Antioxidant DPPH free radical scavenging assaySeveral (Z)-3-benzylideneisobenzofuran-1(3H)-ones demonstrated potent antioxidant activity, with some being significantly more active than the standard, ascorbic acid. nih.gov
Antidiabetic α-glucosidase and α-amylase inhibitionA range of isobenzofuranone derivatives showed promising α-glucosidase inhibitory activity, with some being more potent than the standard drug acarbose. dntb.gov.uaresearchgate.net
Antileishmanial Leishmania donovani promastigotes (antimony-sensitive and resistant strains)Specific isobenzofuranone derivatives exhibited a potent antileishmanial effect by inducing ROS-mediated apoptosis and inhibiting the parasite's type II DNA topoisomerase. nih.gov
Antimicrobial Various bacteria and fungi3-Substituted isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. imjst.org

These findings strongly suggest that the isobenzofuran-1(3H)-one scaffold is a versatile platform for developing drugs for a wide range of diseases. Future research will likely focus on optimizing the lead compounds identified in these in vitro studies to improve their potency, selectivity, and pharmacokinetic profiles for in vivo efficacy.

Investigation of Material Science Applications for Isobenzofuran-1(3H)-one Derivatives

The unique structural properties of the isobenzofuranone core also make it an attractive building block for advanced materials. The rigidity and potential for functionalization of this scaffold can be harnessed to create high-performance polymers.

A notable development in this area is the use of a bio-derived heterocyclic monomer based on isosorbide (B1672297) (ISB), a type of isobenzofuranone derivative, to create a sustainable super engineering thermoplastic. nih.gov This novel polymer exhibits an exceptional combination of properties:

High Glass Transition Temperature (Tg): Achieves a Tg of 212 °C, surpassing many commercial engineering plastics and thermosets. nih.gov

Excellent Mechanical Strength: Possesses a high tensile strength of 78 MPa. nih.gov

Thermal Dimensional Stability: Shows a remarkably low coefficient of thermal expansion. nih.gov

Sustainability and Recyclability: The polymer is derived from a biorenewable monomer and can be recycled through melting and dissolution. nih.gov

The development of such high-performance polymers from isobenzofuranone-based monomers opens up potential applications in demanding fields like electronics, automotive, and aerospace, where materials are required to withstand extreme conditions. nih.govresearchgate.netlidsen.com Future research in this area will likely explore the synthesis of other functional monomers based on the isobenzofuranone structure to tailor polymer properties for specific high-tech applications. specificpolymers.comresearchoutreach.orgmaastrichtuniversity.nl

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